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Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol

Cat. No.: B069683 Get Quote

For researchers and drug development professionals navigating the landscape of pyrimidine

derivatives, a precise understanding of molecular structure is paramount. This guide addresses

the structural confirmation of 6-Amino-2-methoxypyrimidin-4-ol, a compound subject to

tautomerism, and provides a comparative analysis with structurally related alternatives,

supported by experimental data.

The Critical Role of Tautomerism
6-Amino-2-methoxypyrimidin-4-ol is rarely observed in its nominal "ol" or enol form. Instead,

it predominantly exists in more stable keto-enol tautomeric forms, specifically as pyrimidin-4-

one structures. This phenomenon, where a proton migrates within the molecule, is crucial as

the dominant tautomer dictates the compound's physicochemical properties and its interactions

with biological targets. Theoretical studies and experimental data on analogous 4-

hydroxypyrimidines show a strong preference for the keto form, particularly in the solid state.[1]

[2] The equilibrium between these forms is a key consideration in any experimental design or

computational modeling.
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Figure 1. Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4-ol.

Comparative Analysis with Structural Alternatives
To contextualize the properties of 6-Amino-2-methoxypyrimidin-4-ol, a comparison with

stable, structurally similar pyrimidines is essential. We will examine two key alternatives: 2-

Amino-4,6-dimethoxypyrimidine and 2-Amino-6-methylpyrimidin-4-one. The former prevents

tautomerism at the 4-position by replacing the hydroxyl with a methoxy group, while the latter

exhibits similar tautomerism but with a methyl group at the 6-position.

Physicochemical and Spectroscopic Data
The following table summarizes key data for the target compound's likely tautomer and its

alternatives, facilitating objective comparison.

Property
6-Amino-2-
methoxypyrimidin-
4-one (Predicted)

2-Amino-4,6-
dimethoxypyrimidi
ne[3]

2-Amino-6-
methylpyrimidin-4-
one[4]

Molecular Formula C₅H₇N₃O₂ C₆H₉N₃O₂ C₅H₇N₃O

Molecular Weight 141.13 g/mol 155.15 g/mol 125.13 g/mol

IUPAC Name

6-Amino-2-

methoxypyrimidin-

4(3H)-one

4,6-

dimethoxypyrimidin-2-

amine

2-Amino-6-

methylpyrimidin-

4(3H)-one

Physical State Solid (Predicted) White Crystalline Solid Solid

CAS Number Not available 36315-01-2 3977-29-5

Table 1. Comparison of Physicochemical Properties.

Spectroscopic Data Comparison
Spectroscopic data provides a fingerprint for molecular structure. Below is a comparison of

characteristic spectral features.
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Spectroscopic Data
2-Amino-4,6-
dimethoxypyrimidi
ne[3]

2-Amino-4-chloro-
6-
methoxypyrimidine
[5]

2-Amino-4,6-
diphenylnicotinonit
riles (Analogue)[6]

¹H NMR (ppm)

δ ~5.3 (s, 1H,

pyrimidine-H), ~3.8 (s,

6H, -OCH₃), ~6.5 (br

s, 2H, -NH₂)

Chemical shifts

calculated via GIAO

method.

δ 7.09-7.25 (s, 1H,

ring-H), 5.30-5.38 (br

s, 2H, -NH₂)

¹³C NMR (ppm)
Data available in

spectral databases.

Chemical shifts

calculated via GIAO

method.

δ 160-153 (ring-C),

117 (ring-C), 88 (ring-

C)

IR (cm⁻¹)
KBr-Pellet data

available.

FT-IR spectrum

recorded (4000-400

cm⁻¹).

3487-3300 (N-H

stretch), 1654-1606

(N-H bend)

Table 2. Comparison of Spectroscopic Data. Note: Direct experimental data for 6-Amino-2-
methoxypyrimidin-4-ol is limited; data from closely related and well-characterized analogues

are provided for comparison.

Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. The following sections

outline protocols for the synthesis and characterization of a key alternative compound.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This compound is a vital intermediate for many sulfonylurea herbicides.[7][8] A common

synthesis route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.

Protocol:

Reactant Preparation: 2-amino-4,6-dihydroxypyrimidine is generated via the cyclization of

guanidine nitrate and diethyl malonate in the presence of sodium methoxide.[7]
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Methylation: The resulting 2-amino-4,6-dihydroxypyrimidine (1 mole equivalent) is placed in

an autoclave with dimethyl carbonate (2-4 mole equivalents).[7]

Reaction Conditions: The mixture is heated to between 100°C and 140°C for 6 to 8 hours.[7]

Purification: The crude product is obtained after removing insoluble solids by filtration and

distilling the filtrate under reduced pressure. Recrystallization from a solvent such as ethyl

acetate is performed to yield the pure 2-amino-4,6-dimethoxypyrimidine.[7]
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Figure 2. Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the molecular structure and identify the positions of protons and

carbons.

Methodology: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H

and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300-700 MHz).[5][6] Chemical

shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

Objective: To identify the functional groups present in the molecule.

Methodology: The FT-IR spectrum is typically recorded using a KBr pellet method.[6][9] The

sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is

recorded over a range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers

(cm⁻¹).

Application Context: Agrochemical Synthesis
Several of the compared pyrimidine derivatives, including 2-amino-4,6-dimethoxypyrimidine,

are crucial intermediates in the synthesis of sulfonylurea herbicides.[3][10] These herbicides

act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid

synthesis in plants. The specific substitutions on the pyrimidine ring are critical for the

molecule's ability to bind to the enzyme's active site. Understanding the structure and reactivity

of these intermediates is therefore fundamental to the development of new and more effective

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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